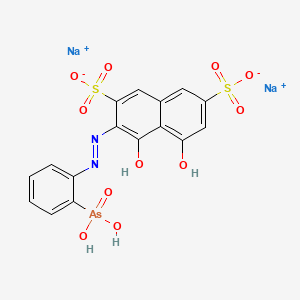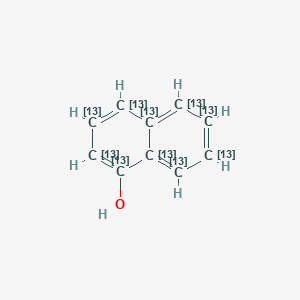
1-Naphthol-13C10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthol-13C10 is a labeled variant of 1-naphthol, an organic compound with the molecular formula C10H7OH. The “13C10” denotes that the compound contains ten carbon atoms, each of which is the carbon-13 isotope. This labeling is particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy, as it allows for more precise tracking and analysis of the compound’s behavior.
准备方法
Synthetic Routes and Reaction Conditions: 1-Naphthol-13C10 can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-naphthylamine. This intermediate is subsequently hydrolyzed to yield this compound . The reactions can be summarized as follows:
- Nitration: C10H8 + HNO3 → C10H7NO2 + H2O
- Hydrogenation: C10H7NO2 + 3H2 → C10H7NH2 + 2H2O
- Hydrolysis: C10H7NH2 + H2O → C10H7OH + NH3
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for each step, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Naphthol-13C10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-naphthoquinone.
Reduction: Partial reduction yields tetrahydro derivatives, while full hydrogenation produces fully saturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a rhodium catalyst is often used for full hydrogenation.
Substitution: Diazonium salts are used for electrophilic substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone
Reduction: Tetrahydro derivatives and fully saturated compounds
Substitution: Diazo dyes and 4-amino-1-naphthol
科学研究应用
1-Naphthol-13C10 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pharmaceuticals.
Biology: The labeled compound is employed in metabolic studies to trace the pathways and interactions of naphthol derivatives.
Medicine: It serves as a building block for the synthesis of drugs such as nadolol and sertraline.
Industry: this compound is used in the production of insecticides and other agrochemicals.
作用机制
The mechanism of action of 1-naphthol-13C10 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates, which can then interact with cellular components. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments .
相似化合物的比较
2-Naphthol: Differs by the position of the hydroxyl group on the naphthalene ring.
Phenol: A simpler aromatic compound with a single hydroxyl group attached to a benzene ring.
1-Aminonaphthalene: An amine derivative of naphthalene with similar reactivity but different functional groups.
Uniqueness: 1-Naphthol-13C10 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for more precise studies of its behavior and interactions compared to its non-labeled counterparts .
属性
IUPAC Name |
naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-IIYFYTTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13CH]=[13C]2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.097 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/new.no-structure.jpg)

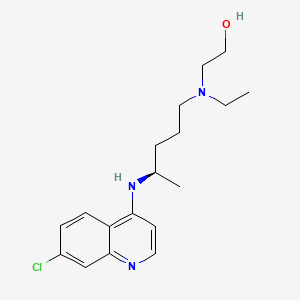
![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)
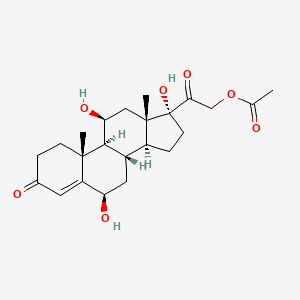

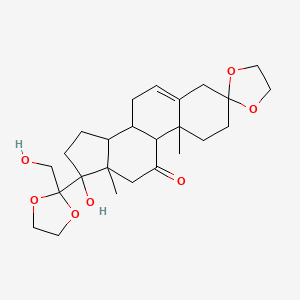
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
